5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid
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Overview
Description
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and methoxyacetylene.
Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid or phosphorus pentoxide as catalysts.
Cyclization: The intermediate products undergo cyclization to form the furan ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biorefineries to convert biomass into furan derivatives is also gaining traction as a sustainable approach .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, carboxylic acids, and tetrahydrofuran derivatives .
Scientific Research Applications
5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and antifungal properties.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Pathways Involved: It affects metabolic pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: Another furan derivative with similar antibacterial properties.
5-Methyl-2-furoic Acid: Known for its use in the synthesis of pharmaceuticals.
2,5-Furandicarboxylic Acid: Used in the production of bio-based plastics.
Properties
CAS No. |
112165-22-7 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-methoxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C10H10O4/c1-13-9(7-10(11)12)5-4-8-3-2-6-14-8/h2-7H,1H3,(H,11,12) |
InChI Key |
HQPOZKHJMBWEGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC(=O)O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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